- Chan-Evans-Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism, ACS Catalysis, 2018, 8(8), 7308-7325

Cas no 937-33-7 (Benzenamine,N-(1,1-dimethylethyl)-)

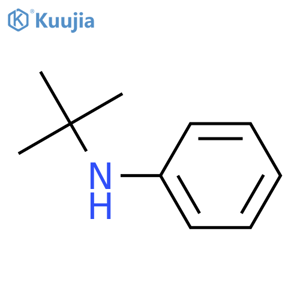

937-33-7 structure

Product Name:Benzenamine,N-(1,1-dimethylethyl)-

CAS No:937-33-7

Molecular Formula:C10H15N

Molecular Weight:149.232802629471

MDL:MFCD05669577

CID:815489

PubChem ID:254260

Benzenamine,N-(1,1-dimethylethyl)- Properties

Names and Identifiers

-

- Benzenamine,N-(1,1-dimethylethyl)-

- N-tert-butylaniline

- Aniline,N-tert-butyl

- N-t-butylaniline

- phenyl-t-butylamine

- tert butylaniline

- tert-Butyl-phenyl-amine

- Aniline, N-tert-butyl- (6CI, 7CI, 8CI)

- N-(1,1-Dimethylethyl)benzenamine (ACI)

- N-Phenyl-tert-butylamine

- NSC 78378

- 937-33-7

- NSC78378

- tert-butylaniline

- Phenyl-tert.-butylamin

- DTXSID20291812

- Benzenamine, N-(1,1-dimethylethyl)-

- N-(tert-butyl)-N-phenylamine

- N-phenyl-t-butylamine

- N-tert-butyl-aniline

- DB-371653

- Q63391568

- NSC-78378

- Aniline, N-tert-butyl-,

- NCIOpen2_000749

- aniline, N-t-butyl-

- t-butylaniline

- F74431

- MFCD05669577

- SCHEMBL50034

- N-(tert-butyl)aniline

- MS-1462

- AKOS015994146

-

- MDL: MFCD05669577

- InChIKey: ABRWESLGGMHKEA-UHFFFAOYSA-N

- Inchi: 1S/C10H15N/c1-10(2,3)11-9-7-5-4-6-8-9/h4-8,11H,1-3H3

- SMILES: C1C=CC(NC(C)(C)C)=CC=1

Computed Properties

- Exact Mass: 149.12000

- Hydrogen Bond Donor Count: 1

- Hydrogen Bond Acceptor Count: 1

- Rotatable Bond Count: 2

- Monoisotopic Mass: 149.120449483g/mol

- Heavy Atom Count: 11

- Complexity: 107

- Isotope Atom Count: 0

- Defined Atom Stereocenter Count: 0

- Undefined Atom Stereocenter Count : 0

- Defined Bond Stereocenter Count: 0

- Undefined Bond Stereocenter Count: 0

- Covalently-Bonded Unit Count: 1

- XLogP3: 2.6

- Topological Polar Surface Area: 12Ų

Experimental Properties

- LogP: 2.97000

- PSA: 12.03000

- Refractive Index: 1.5270

- Boiling Point: 240.76°C (estimate)

- Melting Point: 1.08°C (estimate)

- pka: 7.00(at 25℃)

- Density: 0.9529 (estimate)

Benzenamine,N-(1,1-dimethylethyl)- Security Information

Benzenamine,N-(1,1-dimethylethyl)- Customs Data

- HS CODE:2921420090

- Customs Data:

China Customs Code:

2921420090Overview:

2921420090 Other aniline derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

HS:2921420090 aniline derivatives and their salts VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

Benzenamine,N-(1,1-dimethylethyl)- Pricemore >>

| Enterprise | No. | Product Name | Cas No. | Purity | Specification | Price | Update Time | Inquiry |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P01RVL9-100mg |

Benzenamine, N-(1,1-dimethylethyl)- |

937-33-7 | 90% | 100mg |

$68.00 | 2024-04-20 | |

| abcr | AB298449-100 mg |

N-(tert-Butyl)-N-phenylamine; . |

937-33-7 | 100mg |

€221.50 | 2023-04-26 | ||

| Ambeed | A957490-100mg |

N-tert-Butylaniline |

937-33-7 | 90% | 100mg |

$85.0 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSU020-100mg |

N-tert-butylaniline |

937-33-7 | 95% | 100mg |

¥626.0 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1641466-1mg |

N-(tert-butyl)aniline |

937-33-7 | 98% | 1mg |

¥509.00 |

Benzenamine,N-(1,1-dimethylethyl)- Synthesis

Synthetic Circuit 1

Synthetic Circuit 2

Reaction Conditions

1.1 Reagents: Potassium hydride Catalysts: Acetic acid , Propanoic acid, 2,2-dimethyl-, copper(2+) salt (2:1)

Reference

- The chemistry of pentavalent organobismuth reagents. Part 14. Recent advances in the copper-catalyzed phenylation of amines, Tetrahedron, 1997, 53(12), 4137-4144

Synthetic Circuit 3

Reaction Conditions

1.1 Catalysts: [2′,6′-Bis(1-methylethoxy)[1,1′-biphenyl]-2-yl]dicyclohexylphosphine , 2789690-58-8 Solvents: Tetrahydrofuran ; 20 min, rt

1.2 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 12 h, rt

1.2 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 12 h, rt

Reference

- Palladium allyl organometallic compounds, palladium phosphine complexes as catalysts for coupling reaction and processes for preparation thereof, World Intellectual Property Organization, , ,

Synthetic Circuit 4

Reaction Conditions

1.1 Reagents: Sodium tert-butoxide Catalysts: Palladium diacetate , Phosphine, butylbis(tricyclo[3.3.1.13,7]dec-1-yl)-, hydriodide (1:1) Solvents: Toluene ; 20 h, 120 °C; 120 °C → rt

Reference

- Efficient palladium catalysts for the amination of aryl chlorides: a comparative study on the use of phosphium salts as precursors to bulky, electron-rich phosphines, Tetrahedron, 2005, 61(41), 9705-9709

Synthetic Circuit 5

Reaction Conditions

1.1 Catalysts: Copper(II) triflate Solvents: Nitromethane ; 2 h, rt

Reference

- Copper-catalyzed N-tert-butylation of aromatic amines under mild conditions using tert-butyl 2,2,2-trichloroacetimidate, Synlett, 2014, 25(11), 1550-1554

Synthetic Circuit 6

Reaction Conditions

1.1 Reagents: Sodium tert-butoxide Catalysts: Di-μ-chlorobis[(1,2,3-η)-1-phenyl-2-propen-1-yl]dipalladium , 2-[Bis(tricyclo[3.3.1.13,7]dec-1-yl)phosphino]-N,N-dimethylbenzenamine

Reference

- 2-[Bis(1-adamantantyl)phosphino]-N,N-dimethylaniline, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, 1, 1-2

Synthetic Circuit 7

Reaction Conditions

1.1 Reagents: Sodium tert-butoxide Catalysts: Di-μ-chlorobis[(1,2,3-η)-1-phenyl-2-propen-1-yl]dipalladium , 2-[Bis(tricyclo[3.3.1.13,7]dec-1-yl)phosphino]-N,N-dimethylbenzenamine Solvents: Toluene ; 3 - 48 h, 100 - 110 °C

Reference

- Preparation of amines, hydrazones, hydrazines, and indazoles by hydroamination or cross-coupling reactions catalyzed by palladium or gold in the presence of a phosphine ligand, World Intellectual Property Organization, , ,

Synthetic Circuit 8

Synthetic Circuit 9

Reaction Conditions

1.1 Catalysts: Bis(dibenzylideneacetone)palladium , BINAP Solvents: Toluene ; 30 min, rt

1.2 Reagents: Sodium tert-butoxide ; 24 h, 100 °C

1.2 Reagents: Sodium tert-butoxide ; 24 h, 100 °C

Reference

- Novel acyclic diaminocarbene ligands with increased steric demand and their application in gold catalysis, Organic Letters, 2010, 12(21), 4860-4863

Synthetic Circuit 10

Reaction Conditions

1.1 Catalysts: Di-μ-chlorobis[(1,2,3-η)-1-phenyl-2-propen-1-yl]dipalladium , 2-[Bis(tricyclo[3.3.1.13,7]dec-1-yl)phosphino]-N,N-dimethylbenzenamine Solvents: Toluene ; 10 min, rt

1.2 Reagents: Sodium tert-butoxide Solvents: Toluene ; rt → 100 °C; 48 h, 100 - 110 °C

1.2 Reagents: Sodium tert-butoxide Solvents: Toluene ; rt → 100 °C; 48 h, 100 - 110 °C

Reference

- A Highly Versatile Catalyst System for the Cross-Coupling of Aryl Chlorides and Amines, Chemistry - A European Journal, 2010, 16(6), 1983-1991

Synthetic Circuit 11

Reaction Conditions

1.1 Reagents: Hydrogen bromide Solvents: 1,4-Dioxane , Water

Reference

- A Convenient Method for Direct N-tert-Butylation of Aromatic Amines, Journal of Organic Chemistry, 1995, 60(8), 2613-14

Synthetic Circuit 12

Synthetic Circuit 13

Reaction Conditions

1.1 Solvents: Tetrahydrofuran ; 12 h, 0 °C → 25 °C

1.2 Reagents: Ferrous chloride , Sodium borohydride Solvents: Ethanol ; 15 h, 25 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; 25 °C

1.4 Reagents: Sodium hydroxide Solvents: Water ; neutralized

1.2 Reagents: Ferrous chloride , Sodium borohydride Solvents: Ethanol ; 15 h, 25 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; 25 °C

1.4 Reagents: Sodium hydroxide Solvents: Water ; neutralized

Reference

- Synthesis of polyfunctional secondary amines by the reaction of functionalized organomagnesium reagents with tertiary nitroalkanes, Synthesis, 2015, 47(20), 3246-3256

Synthetic Circuit 14

Reaction Conditions

1.1 Reagents: Potassium tert-butoxide Catalysts: Phosphine, dicyclohexyl[1-(tricyclohexylphosphoranylidene)ethyl]- , Tris(dibenzylideneacetone)dipalladium Solvents: Tetrahydrofuran ; 24 h, 60 °C

Reference

- Palladium-Catalyzed para-C-H Arylation of Anilines with Aromatic Halides, Angewandte Chemie, 2022, 61(47),

Synthetic Circuit 15

Reaction Conditions

1.1 Reagents: Butyllithium Solvents: Hexane ; -78 °C; -78 °C → -50 °C; -50 °C → 0 °C

1.2 10 min, 0 °C; 40 min, 0 °C → rt; 1 h, rt; 12 h, rt

1.3 Solvents: Water ; rt

1.2 10 min, 0 °C; 40 min, 0 °C → rt; 1 h, rt; 12 h, rt

1.3 Solvents: Water ; rt

Reference

- Base strengths of substituted tritylamines, N-alkylanilines, and tribenzylamine in aqueous solution and the gas phase: Steric effects upon solvation and resonance interactions, European Journal of Organic Chemistry, 2004, (24), 5031-5039

Synthetic Circuit 16

Reaction Conditions

1.1 Reagents: Cesium carbonate Catalysts: Copper oxide (Cu2O) , 2-Thiophenecarboxaldehyde, 2-methyl-2-phenylhydrazone Solvents: Dimethyl sulfoxide ; 36 h, 95 °C

Reference

- Highly efficient copper-catalyzed N-arylation of amine with arylhalide using hydrazone as ligand, Fenzi Cuihua, 2016, 30(5), 420-427

Synthetic Circuit 17

Reaction Conditions

1.1 Reagents: Potassium tert-butoxide Catalysts: Palladium chloride , rel-N,N-Dicyclohexyl-P-[(2R,6S)-2,6-dimethyl-4-morpholinyl]-P-phenylphosphinous … Solvents: Toluene ; 18 h, reflux

Reference

- Efficient palladium-catalyzed amination of aryl chlorides using dicyclohexylamino[(2,6-dimethyl)morpholino]phenylphosphine as a PN2 ligand, Synthesis, 2009, (5), 815-823

Synthetic Circuit 18

Synthetic Circuit 19

Reaction Conditions

1.1 Reagents: Chlorosuccinimide Catalysts: Tris(2,2′-bipyridyl)ruthenium(II) chloride Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 30 min, rt

1.2 Reagents: Perchloric acid ; 2 h, 0 °C

1.2 Reagents: Perchloric acid ; 2 h, 0 °C

Reference

- Practical and regioselective amination of arenes using alkyl amines, Nature Chemistry, 2019, 11(5), 426-433

Synthetic Circuit 20

Benzenamine,N-(1,1-dimethylethyl)- Raw materials

- Phenylmagnesium chloride

- Iodobenzene

- 2-Methyl-2-nitropropane

- Triphenylbismuth diacetate

- 2-methylpropan-2-amine

- Benzenesulfonic acid,potassium salt (1:1)

- Phenylboronic acid

- tert-butyl 2,2,2-trichloroethanecarboximidate

Benzenamine,N-(1,1-dimethylethyl)- Preparation Products

Benzenamine,N-(1,1-dimethylethyl)- Suppliers

SHANG HAI KE WEI HUA XUE JI SHU Co., Ltd.

(CAS:937-33-7)

MR./MRS.:BAI HE

Phone:18901607656

Email:3428632096@qq.com

Benzenamine,N-(1,1-dimethylethyl)- Related Literature

-

Jie Zhang,Yan-Yan Yang,Shu-Ping Liu,Su-Yang Feng,Feng-Ru Li,Fang-Ting Chen,Xiao-Yang Yu,Xiao-Shu Qu New J. Chem., 2023,47, 20136-20143

-

Wenbin Lin Dalton Trans., 2006, 4563-4569

-

Jing Jiang,Zhuang Ding,Jing Ma,Ruifeng Liang RSC Adv., 2021,11, 4873-4882

-

Yuqi Guo,Adway Gupta,Mark D. Levin,Arunima K. Singh,Qing Hua Wang Nanoscale, 2021,13, 1652-1662

-

Zijie Xia,Joseph B. DeGrandchamp,Evan R. Williams Analyst, 2019,144, 2565-2573

-

Qing Qin,Lulu Chen,Tao Wei,Yimeng Wang,Xien Liu Catal. Sci. Technol., 2019,9, 1595-1601

-

Junfei Lv,Yinglong Fu,Gang Liu,Congbin Fan,Shouzhi Pu RSC Adv., 2019,9, 10395-10404

Recommended suppliers

Amadis Chemical Company Limited

(CAS:937-33-7)Benzenamine,N-(1,1-dimethylethyl)-

Purity:99%/99%

Quantity:1g/5g

Price($):346.0/1213.0